molecular formula C12H13ClO2 B14307462 Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate CAS No. 119346-70-2

Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B14307462
CAS No.: 119346-70-2
M. Wt: 224.68 g/mol
InChI Key: TTZWKCYBBDQONU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C12H13ClO2. It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and a chlorine atom is substituted at the second carbon of the prop-2-enoate chain. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by chlorination to introduce the chlorine atom at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding ethyl 3-(4-methylphenyl)propanoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Ethyl 2-amino-3-(4-methylphenyl)prop-2-enoate.

    Reduction: Ethyl 3-(4-methylphenyl)propanoate.

    Oxidation: 4-methylcinnamic acid.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the conjugated double bond system can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    Ethyl 3-(4-methylphenyl)prop-2-enoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Methyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

    Ethyl 2-chloro-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a methyl group, altering its electronic properties and potential biological activity.

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

119346-70-2

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

TTZWKCYBBDQONU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)Cl

Origin of Product

United States

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